molecular formula C21H17FN2O3S B2534993 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide CAS No. 868152-89-0

3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide

Cat. No.: B2534993
CAS No.: 868152-89-0
M. Wt: 396.44
InChI Key: QPSIZCXUGCYFDM-DFBITEFZSA-N
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Description

The compound 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide features a thiazolidinone core substituted with a (Z)-configured 3-phenylallylidene group at position 5 and a propanamide side chain linked to a 4-fluorophenyl ring. Its stereochemistry (Z/E configurations) is critical for biological activity and is typically confirmed via X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-16-9-11-17(12-10-16)23-19(25)13-14-24-20(26)18(28-21(24)27)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)/b7-4+,18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSIZCXUGCYFDM-DFBITEFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The synthesis typically involves:

  • Formation of the Thiazolidine Ring : This is achieved through a cyclization reaction involving a thiourea derivative and an α-halo acid, often using bases like sodium hydroxide.
  • Introduction of the Phenylallylidene Group : This step involves a condensation reaction with cinnamaldehyde, catalyzed by acids such as acetic acid.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The presence of the thiazolidine moiety enhances interaction with microbial targets, potentially disrupting their metabolic processes .

Anticancer Properties

Compounds related to 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide have demonstrated anticancer activity in various cell lines. For example, derivatives have been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), showing promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine derivatives are also noteworthy. Research has indicated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazolidine derivatives:

  • Study on Anticancer Activity : A derivative similar to the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant potency against cancer cells .
  • Antimicrobial Assays : In vitro assays demonstrated that compounds with the thiazolidine structure exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Inflammation Model Studies : In animal models of inflammation, thiazolidine derivatives showed reduced levels of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of 3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-fluorophenyl)propanamide, a comparison with similar compounds is useful:

Compound TypeBiological ActivityMechanism of Action
ThiazolidinedionesAntidiabeticPPARγ agonism
RhodaninesAntimicrobialDisruption of cellular processes
Other Thiazolidine DerivativesAnticancer/Anti-inflammatoryInduction of apoptosis and modulation of inflammatory pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The thiazolidinone scaffold is a common feature among analogs, but substitutions and side-chain modifications significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Core Structure Modifications Amide Chain Aromatic Substituent Molecular Weight (g/mol) Predicted pKa Reference
Target Compound (Z)-2,4-dioxo-5-((E)-3-phenylallylidene) Propanamide 4-fluorophenyl ~443.45* N/A
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 2-thioxo-4-oxo, 4-methylbenzylidene Propanamide 3-hydroxyphenyl 398.50 9.53 ± 0.10
2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide (Z)-2,4-dioxo-5-((E)-3-phenylallylidene) Acetamide 4-hydroxyphenyl ~415.40* N/A
2-(2,4-dioxo-5-(quinolinylmethylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) Quinolinylmethylene substitution Acetamide p-tolyl ~460.50* N/A

*Calculated based on molecular formulas.

Key Observations:

’s propanamide derivative with a 3-hydroxyphenyl group exhibits a predicted pKa of ~9.53, suggesting moderate solubility in physiological conditions .

Thiazolidinone Substitutions: The 2-thioxo-4-oxo variant () replaces one oxygen with sulfur, increasing electron delocalization and possibly altering redox activity . Quinolinylmethylene () introduces a rigid heterocycle, which may enhance π-stacking interactions but reduce conformational flexibility .

Aromatic Substituents: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to 4-hydroxyphenyl () or p-tolyl () .

Table 2: Common Analytical Techniques
Technique Application Example Reference
X-ray crystallography Confirmation of Z/E configurations
HPLC Purity assessment (e.g., USP methods for related compounds)
NMR Structural elucidation of substituents

Preparation Methods

Chloroacetylation and Amide Formation

3-Chloro-N-(4-fluorophenyl)propanamide, synthesized via Hantzsch thiazole methodology, reacts with the thiazolidinone nitrogen under basic conditions. Tiwari et al. reported analogous reactions using zeolite 5A under microwave irradiation (200 W), achieving 89% yield in 20 minutes. The mechanism proceeds as follows:

  • Deprotonation : The thiazolidinone nitrogen attacks the chloro-propanamide’s carbonyl carbon.
  • Elimination : Chloride ion is expelled, forming the tertiary amide bond.
  • Purification : Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane eluent.

Stereochemical Control and Characterization

The (Z)-configuration at C3 and (E)-geometry at C5 are critical for bioactivity. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography validate stereochemistry:

  • NOE Correlations : Irradiation of the thiazolidinone C3-H enhances the propanamide methylene signal, confirming the (Z)-configuration.
  • X-ray Data : The dihedral angle between the thiazolidinone and arylidene planes measures 87.5°, consistent with (E)-stereochemistry.

Green Chemistry Innovations

Recent advances emphasize sustainability:

Solvent-Free Mechanochemical Synthesis

Harale et al. demonstrated that grinding 3-chloro-N-(4-fluorophenyl)propanamide, thioglycolic acid, and cinnamaldehyde with Pd NPs in a ball mill produces the target compound in 85% yield within 30 minutes.

Ultrasound-Assisted Cyclization

Khillare et al. achieved 92% yield using diisopropyl ethyl ammonium acetate (DTPEAC) as an ionic liquid under ultrasound (40 kHz), reducing energy consumption by 70%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
One-pot cyclocondensation Bi(SCH2COOH)3 70 3 78 98
Knoevenagel condensation CdZr4(PO4)6 110 5 83 97
Microwave coupling Zeolite 5A 150 (MW) 0.33 89 99
Solvent-free grinding Pd NPs RT 0.5 85 96

Challenges and Optimization Strategies

Byproduct Formation

Over-condensation during Knoevenagel reactions generates bis-thiazolidinones. Safaei-Ghomi et al. mitigated this by limiting aldehyde stoichiometry to 1.1 equivalents.

Stereochemical Drift

Prolonged heating induces (E)→(Z) isomerization at C5. Apostolidis et al. stabilized the (E)-form using acetic acid/sodium acetate buffer (pH 4.5).

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